![molecular formula C21H14ClN3O4 B2447845 1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one CAS No. 1251694-97-9](/img/structure/B2447845.png)
1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C21H14ClN3O4 and its molecular weight is 407.81. The purity is usually 95%.
BenchChem offers high-quality 1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Imaging Benzodiazepine Receptor Sites
The compound [123I]NNC 13-8241, similar in structure to the queried compound, has been evaluated as a probe for in vivo imaging of benzodiazepine receptor sites in the human brain using single-photon emission tomography (SPET). This study involved four healthy volunteers and revealed favorable kinetics and specific binding, particularly in the cortical areas, indicating the compound's potential as a specific and promising SPET ligand for imaging benzodiazepine receptor sites in the living human brain (Kuikka et al., 1996).
Evaluation of Novel Antagonist for Anxiety and Mood Disorders
Another compound, DU 125530, structurally related to the queried compound, has been studied as a novel, selective, silent 5-HT(1A) antagonist with potential applications in treating anxiety and mood disorders. The research involved assessing 5-HT(1A) autoreceptor and postsynaptic receptor occupancy in 12 healthy male volunteers using Positron Emission Tomography (PET). The study demonstrated that high occupancy of the human brain 5-HT(1A) receptor can be achieved at doses producing minimal acute side effects, suggesting the compound's potential in therapeutic applications (Rabiner et al., 2002).
Metabolism and Excretion Studies using Accelerator Mass Spectrometry (AMS)
Research involving AMS in a human mass balance and metabolism study of the farnesyl transferase inhibitor [14C]R115777, which has structural similarities to the queried compound, provided valuable insights. The study analyzed samples from subjects administered nanoCurie doses of the inhibitor and demonstrated the presence of drug-related carbon in plasma samples. It highlighted the compound's elimination patterns and provided detailed metabolite profiles, contributing to the understanding of the compound's metabolism and potential therapeutic applications (Garner et al., 2002).
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O4/c22-16-5-2-14(3-6-16)20-23-21(29-24-20)15-4-8-19(26)25(11-15)10-13-1-7-17-18(9-13)28-12-27-17/h1-9,11H,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRWDNIOBBZDIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C=C(C=CC3=O)C4=NC(=NO4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.